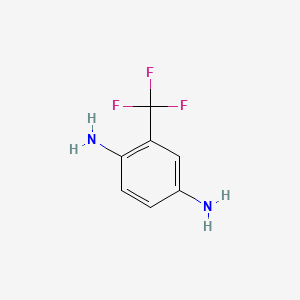

2-(Trifluoromethyl)benzene-1,4-diamine

Description

Significance and Context of the Compound in Modern Chemistry

The significance of 2-(Trifluoromethyl)benzene-1,4-diamine in modern chemistry is intrinsically linked to the powerful influence of fluorine-containing functional groups on molecular properties. The trifluoromethyl group is strongly electron-withdrawing and bulky, which disrupts the close packing of polymer chains and weakens intermolecular charge-transfer complexes (CTCs). This molecular-level modification translates into significant macroscopic property enhancements in polymers derived from this diamine. rsc.orgscielo.br

Key properties imparted by the trifluoromethyl moiety include:

Enhanced Solubility: Traditional aromatic polyimides are often insoluble and infusible, which complicates their processing. rsc.org The inclusion of the bulky -CF3 group disrupts polymer chain packing, increasing the free volume and allowing solvent molecules to penetrate, thus rendering the polymers soluble in a range of organic solvents. rsc.orgresearchgate.net

Improved Optical Transparency: The reduced intermolecular CTC formation leads to polymers that are less colored. mdpi.com Films cast from these polymers are often highly transparent and colorless, with low cutoff wavelengths, making them ideal for optical and optoelectronic applications such as flexible display substrates. rsc.orgmdpi.com

Lower Dielectric Constant: The low polarizability of the C-F bond and the increase in free volume contribute to a lower dielectric constant in the resulting polyimides. This is a critical property for materials used in microelectronics as interlayer dielectrics, where lower capacitance is required to reduce signal delay and power consumption. rsc.orgresearchgate.net

Reduced Moisture Absorption: The hydrophobic nature of the trifluoromethyl group results in polymers with lower water absorption, which is beneficial for maintaining stable dielectric and mechanical properties in varying humidity environments. rsc.orgresearchgate.net

High Thermal Stability: Despite improving solubility and processability, the incorporation of the -CF3 group does not typically compromise the inherent high thermal stability of the aromatic polymer backbone. mdpi.comnih.gov Polymers derived from this diamine consistently exhibit high glass transition temperatures and thermal decomposition temperatures. mdpi.comdntb.gov.ua

These combined attributes position this compound as a critical building block for creating advanced materials tailored for the aerospace, microelectronics, and flexible electronics industries. scielo.brresearchgate.net

Historical Perspective of Diamine Research with Trifluoromethyl Moieties

The development of diamines featuring trifluoromethyl groups is a direct consequence of the evolution of high-performance polymers, particularly aromatic polyimides. The initial era of polyimide research, which gained commercial momentum in the 1960s with DuPont's introduction of Kapton® film, focused on achieving exceptional thermal stability. kapton-tapes.com These early polyimides, however, were characterized by their rigid rod-like structures, leading to strong intermolecular interactions that made them largely insoluble and infusible. This poor processability was a significant barrier to their broader application. rsc.orgkapton-tapes.com

To address these processing challenges, chemical modification of the polymer backbone became a major research focus in the latter half of the 20th century. Scientists began to incorporate flexible linkages (like ether groups) or bulky, non-coplanar substituents into the diamine or dianhydride monomers. The goal was to disrupt the chain packing and reduce intermolecular forces without significantly sacrificing thermal performance. rsc.org

Within this context, organofluorine chemistry provided a particularly effective solution. The introduction of trifluoromethyl (-CF3) groups emerged as one of the most successful strategies. rsc.org Researchers found that incorporating these bulky, low-polarizability groups into aromatic diamines could dramatically improve the solubility and optical transparency of the resulting polyimides while maintaining, and in some cases enhancing, thermal and chemical stability. researchgate.netacs.orgacs.org This breakthrough led to a new generation of "processable" high-performance polyimides and polyamides, expanding their use into advanced microelectronics and optoelectronics where properties like a low dielectric constant and optical clarity are paramount. The synthesis of monomers like this compound represents the targeted design of building blocks to achieve this specific, highly desirable balance of properties.

Scope and Research Trajectories of this compound Studies

Current and future research involving this compound and structurally similar monomers is focused on the continued refinement of polymer properties for highly specialized applications. The research trajectories are moving beyond simply improving solubility and are now targeting the fine-tuning of material performance for next-generation technologies.

One major research thrust is the synthesis of polymers with ultra-low dielectric constants and low optical loss for advanced microprocessors and optical communication systems. This involves designing novel polymers from trifluoromethyl-containing diamines and various dianhydrides to minimize polarity and maximize free volume. rsc.org

Another significant area is the development of highly transparent and colorless films for flexible electronic substrates. The demand for foldable displays and wearable electronics has spurred research into fluorinated polyimides and polyamides that offer a combination of optical clarity, thermal stability to withstand manufacturing processes, and mechanical flexibility. scielo.brmdpi.comdntb.gov.ua Research into unsymmetrical diamine monomers is part of this trend, as asymmetry can further inhibit crystallization and enhance transparency. mdpi.comnih.gov

Furthermore, there is growing interest in creating polymers with multi-bulky pendant groups . By synthesizing diamines with multiple trifluoromethylphenyl substituents, researchers aim to create materials with exceptionally high solubility (e.g., up to 20 wt% in common solvents), intrinsically low dielectric constants, and excellent thermal stability. rsc.org These materials could offer significant advantages in processing and performance for cutting-edge electronic and aerospace applications.

The data below illustrates the typical properties achieved in polymers synthesized using trifluoromethyl-containing diamines, showcasing the results of these research efforts.

Research Data on Polymers Derived from Trifluoromethyl-Containing Diamines

The following tables summarize key performance metrics of various high-performance polymers synthesized using aromatic diamines containing trifluoromethyl (-CF3) groups. This data, compiled from various research articles, highlights the impact of these fluorinated monomers on the thermal, optical, and dielectric properties of the resulting materials.

| Polymer Type | Diamine Monomer | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5) |

|---|---|---|---|

| Polyamide (PA) | 4-(4′-aminophenoxy)-3,5-bis(trifluoromethyl)aniline | >300 °C | >400 °C |

| Polyimide (PI) | 2,2′-Bis[3,5-di(4-trifluoromethylphenyl)-4-(4-aminophenoxy)phenyl]sulfone | 259–281 °C | 551–561 °C (N2) |

| Polyimide (PI) | Twisted Bis(trifluoromethyl)benzidine | 345–366 °C | 535–605 °C (N2) |

| Polymer Type | Diamine Monomer | Cutoff Wavelength (λ0) | Dielectric Constant (1 MHz) | Water Absorption (%) |

|---|---|---|---|---|

| Polyamide (PA) | 4-(4′-aminophenoxy)-3,5-bis(trifluoromethyl)aniline | 337–367 nm | - | - |

| Polyimide (PI) | 2,2′-Bis[3,5-di(4-trifluoromethylphenyl)-4-(4-aminophenoxy)phenyl]sulfone | 327–343 nm | 2.69–2.85 | 0.59–0.68 |

| Fluorinated Polyimide | 2′-methyl-1,4-bis(4-amino-2-trifluoromethylphenoxy)benzene based | <367 nm | ~3.06 | ~0.16 |

Structure

3D Structure

Propriétés

IUPAC Name |

2-(trifluoromethyl)benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2/c8-7(9,10)5-3-4(11)1-2-6(5)12/h1-3H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQQOGBKIFPCFMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30189918 | |

| Record name | 2-(Trifluoromethyl)-1,4-phenyldiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364-13-6 | |

| Record name | 2-(Trifluoromethyl)-1,4-phenyldiamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000364136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Trifluoromethyl)-1,4-phenyldiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trifluoromethyl)-1,4-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Trifluoromethyl Benzene 1,4 Diamine

Established Synthetic Routes and Reaction Optimizations

The synthesis of 2-(Trifluoromethyl)benzene-1,4-diamine is primarily achieved through the reduction of a suitable nitro-substituted precursor or via multi-step sequences starting from other fluorinated materials.

A common and direct approach to synthesizing this compound involves the reduction of the nitro group in 4-nitro-2-(trifluoromethyl)aniline. This precursor, also known as 2-amino-5-nitrobenzotrifluoride, is commercially available and serves as a key starting material. The transformation of the nitro functionality to an amine can be accomplished through various protocols, including catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a widely employed method for the reduction of aromatic nitro groups due to its high efficiency and clean reaction profiles. commonorganicchemistry.com This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst.

Commonly used catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. commonorganicchemistry.comgoogle.com The reaction is generally carried out in a polar solvent, such as methanol (B129727) or ethanol, under hydrogen pressure. google.com The choice of catalyst and reaction conditions can be optimized to maximize yield and minimize reaction time. For instance, the hydrogenation of 2-nitrotrifluoromethylbenzene derivatives has been successfully performed at elevated temperatures and pressures using a Raney nickel catalyst. google.com In some processes, modifiers such as vanadium compounds can be added to prevent the accumulation of hydroxylamine (B1172632) intermediates and the formation of azo or azoxy byproducts, leading to a purer product and faster reaction rates. google.com

| Precursor | Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Aromatic Nitro Compounds | Pd/C | Methanol/Ethanol | H₂ gas | High | commonorganicchemistry.com |

| 2-Nitrotrifluoromethylbenzene | Raney Nickel | Not specified | Elevated Temp. & Pressure | Not specified | google.com |

| 2-Trifluoromethyl-4-chloronitrobenzene | Not specified | Polar medium | H₂ gas | Up to 95% | google.com |

| Aromatic Nitro Compounds | Pt/C + Vanadium modifier | Methanol | H₂ gas (18 bar), 60°C | High | google.com |

Chemical reduction offers an alternative to catalytic hydrogenation, employing stoichiometric reducing agents. A variety of reagents can be used, including metals in acidic media (e.g., Fe/HCl, SnCl₂, Zn/AcOH) and complex metal hydrides. commonorganicchemistry.comresearchgate.net

While lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing aliphatic nitro compounds to amines, its application for aromatic nitro compounds can be problematic. commonorganicchemistry.com The reduction of aromatic nitro compounds with LiAlH₄ can lead to the formation of azo compounds as byproducts. commonorganicchemistry.comreddit.com This is believed to occur because the nitroso intermediate is stabilized by the aromatic ring, allowing it to react with the amine product to form the azo linkage. reddit.com Therefore, while LiAlH₄ is a potent reagent, milder and more selective methods are often preferred for this specific transformation to avoid undesired side reactions. Alternative reagents like tin(II) chloride (SnCl₂) or iron powder in acidic conditions provide a milder and often more selective reduction of the nitro group in the presence of other functional groups. commonorganicchemistry.comresearchgate.net

| Reagent | Typical Conditions | Selectivity/Remarks | Reference |

|---|---|---|---|

| Fe / Acid (e.g., HCl, AcOH) | Aqueous/alcoholic solvent | Mild and selective for nitro groups. | commonorganicchemistry.com |

| SnCl₂ | Acidic medium | Mild, tolerates other reducible groups. | commonorganicchemistry.com |

| Zn / Acid (e.g., AcOH) | Aqueous/alcoholic solvent | Mild and selective for nitro groups. | commonorganicchemistry.com |

| LiAlH₄ | Ethereal solvent (e.g., THF, Et₂O) | Powerful reagent; can form azo byproducts with aromatic nitro compounds. | commonorganicchemistry.comreddit.com |

An alternative strategy involves constructing the target molecule through a sequence of reactions starting from a simpler fluorinated precursor. This typically involves introducing a nitro group onto a trifluoromethyl-substituted aniline (B41778) or a related benzene (B151609) derivative, followed by the reduction of the nitro group.

This synthetic pathway begins with a trifluoromethyl-substituted aniline. For example, 4-(trifluoromethyl)aniline (B29031) can be used as a starting material. nih.gov The synthesis involves an initial acylation of the amino group to protect it and direct the subsequent nitration step. The protected aniline is then nitrated, typically using a mixture of nitric acid and sulfuric acid or nitric acid in acetic anhydride (B1165640). google.comgoogle.com The directing effects of the acylamino and trifluoromethyl groups guide the incoming nitro group. Following nitration, the acyl protecting group is removed (deacylation), and the nitro group is reduced to an amine using one of the methods described in section 2.1.1 to yield the final product. google.com

Another multi-step route starts with 4-chloro-3-nitro-benzotrifluoride. This intermediate can undergo a nucleophilic aromatic substitution reaction with aqueous ammonia (B1221849), often in the presence of a copper catalyst, to replace the chlorine atom with an amino group, forming 2-nitro-4-trifluoromethylaniline. google.com This product is an isomer of the precursor mentioned in section 2.1.1. A subsequent reduction of the nitro group would then lead to 3-(Trifluoromethyl)benzene-1,4-diamine, a constitutional isomer of the target compound. To obtain the desired this compound, one would need to start with a precursor that already has the correct substitution pattern, such as 2-chloro-5-nitrobenzotrifluoride.

Direct functionalization methods aim to construct the target molecule by forming key bonds in a more convergent manner, potentially reducing the number of synthetic steps.

One such approach is the direct trifluoromethylation of a diamine precursor. For example, 1,4-diaminobenzene could theoretically be reacted with a trifluoromethylating agent like trifluoromethyl iodide (CF₃I) in the presence of a copper(I) iodide catalyst. This type of reaction introduces the trifluoromethyl group directly onto the aromatic ring. However, controlling the regioselectivity to obtain the desired 2-substituted product can be a significant challenge.

Another strategy involves the amination of a pre-functionalized trifluoromethylbenzene. A simple two-step synthesis for a related compound, 2,4,6-tris(trifluoromethyl)aniline, proceeds through the iodination of 1,3,5-tris(trifluoromethyl)benzene, followed by a copper-catalyzed amination. researchgate.net A similar strategy could be envisioned for this compound, starting from a di-functionalized trifluoromethylbenzene derivative and introducing the amino groups via a catalyzed amination process. For instance, reacting a dihalogenated benzotrifluoride (B45747) with ammonia in the presence of a suitable catalyst system could potentially form the desired diamine. google.com

Direct Functionalization Approaches

Trifluoromethylation of Benzene-1,4-diamine Scaffolds

Direct C-H trifluoromethylation of aniline derivatives has emerged as a powerful tool in medicinal and materials chemistry. This approach, when applied to benzene-1,4-diamine, offers a direct route to the target compound. Modern trifluoromethylating agents, such as Togni's reagent, have been successfully employed in the trifluoromethylation of anilines, often with high regioselectivity. The reaction can be promoted by various means, including transition metals or even visible light, offering a greener alternative to traditional methods.

Recent research has demonstrated the visible-light-induced radical trifluoromethylation of free anilines using Togni's reagent at room temperature. nih.gov This method provides an economical and powerful route to trifluoromethylated anilines. nih.gov While a direct application to benzene-1,4-diamine is not explicitly detailed in the provided literature, the principles suggest a viable synthetic pathway.

Table 1: Comparison of Potential Trifluoromethylation Methods for Benzene-1,4-diamine

| Method | Trifluoromethylating Agent | Catalyst/Promoter | Potential Advantages | Potential Challenges |

| Transition Metal-Catalyzed | Togni's Reagent | Nickel or Silver salts | High efficiency, good regioselectivity | Metal contamination, cost |

| Visible Light-Promoted | Togni's Reagent | Photoredox catalyst | Mild conditions, environmentally friendly | Specialized equipment, potential for side reactions |

| Transition Metal-Free | Togni's Reagent | Base or other promoters | Avoids metal contamination, lower cost | May require harsher conditions, lower yields |

Reductive Amination Strategies

Reductive amination is a versatile and widely used method for the synthesis of amines. In the context of this compound synthesis, a plausible strategy involves the reduction of a nitro group on a precursor molecule. A common starting material for such a process would be 2-nitro-4-(trifluoromethyl)aniline. The nitro group can be selectively reduced to an amine under various conditions, including catalytic hydrogenation or using chemical reducing agents.

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) is a highly efficient method for the reduction of nitroarenes. The reaction is typically carried out under a hydrogen atmosphere and provides high yields of the corresponding aniline. Chemical reducing agents like sodium borohydride (B1222165) in the presence of a catalyst can also be employed for this transformation. The choice of reducing agent and reaction conditions can be optimized to ensure high selectivity and yield. researchgate.netsemanticscholar.org

Novel and Green Synthetic Approaches

The principles of green chemistry are increasingly influencing the development of synthetic methodologies. For the synthesis of this compound, this translates to the use of less hazardous reagents, alternative energy sources, and environmentally benign solvents.

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis has gained significant traction due to its ability to dramatically reduce reaction times, increase yields, and often lead to cleaner reactions. ajrconline.org The application of microwave irradiation to the synthesis of this compound could be beneficial in both the trifluoromethylation and reductive amination steps. For instance, a microwave-assisted Ullmann condensation or Buchwald-Hartwig amination could be employed for the C-N bond formation, or a microwave-assisted reduction of a nitro precursor could be performed. Microwave-assisted synthesis of N-phenylsuccinimide from aniline and succinic anhydride has been shown to reduce reaction times from hours to minutes. nih.gov

Transition Metal-Free Methodologies

The development of transition-metal-free reactions is a key goal in green chemistry to avoid the potential for toxic metal contamination in the final product and to reduce costs. For the synthesis of this compound, transition-metal-free approaches to both C-CF3 and C-N bond formation are being explored.

Recent advances have shown that the trifluoromethylation of anilines can be achieved without transition metals, for example, through photoredox catalysis or by using hypervalent iodine reagents. rsc.org Similarly, nucleophilic aromatic substitution (SNAr) reactions to introduce an amino group can, in some cases, be performed without a metal catalyst, particularly if the aromatic ring is activated by electron-withdrawing groups.

Solvent-Free or Environmentally Benign Protocols

A significant aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions, often conducted by grinding the reactants together or by heating them in the absence of a solvent, can lead to highly efficient and environmentally friendly processes. jocpr.com The use of greener solvents, such as water, supercritical fluids (like CO2), or deep eutectic solvents, is also a promising alternative. mdpi.comchemistryviews.orgmdpi.com For instance, reductive amination reactions have been successfully carried out under solvent-free conditions. researchgate.net Deep eutectic solvents have been shown to be effective media for Ullmann amine synthesis, sometimes even acting as co-catalysts. mdpi.com

Table 2: Overview of Green Synthetic Approaches

| Approach | Key Feature | Potential Application in Synthesis | Environmental Benefit |

| Microwave-Assisted | Use of microwave irradiation for heating | Acceleration of trifluoromethylation or reduction steps | Reduced energy consumption, faster reactions |

| Transition Metal-Free | Avoidance of transition metal catalysts | C-H trifluoromethylation, amination reactions | No metal contamination, reduced cost and toxicity |

| Solvent-Free | Reaction conducted without a solvent | Reductive amination, Ullmann-type reactions | Elimination of solvent waste, simplified workup |

| Benign Solvents | Use of water, scCO2, or deep eutectic solvents | Amination and other C-N bond forming reactions | Reduced toxicity and environmental impact |

Scalability Considerations in Industrial and Large-Scale Synthesis

The transition from a laboratory-scale synthesis to industrial production presents several challenges, including cost-effectiveness, safety, and waste management. For the large-scale synthesis of this compound, a robust and scalable process is crucial.

The choice of starting materials is a primary consideration. While direct trifluoromethylation of benzene-1,4-diamine is an attractive route in terms of atom economy, the cost and availability of the trifluoromethylating agent on a large scale must be considered. A multi-step synthesis starting from a readily available and cheaper precursor, such as a trifluoromethylated nitrobenzene (B124822) derivative, might be more economically viable for industrial production.

Process safety is another critical factor. Reactions involving highly energetic reagents or intermediates, or those requiring high pressures and temperatures, need careful engineering controls. Continuous flow chemistry is an emerging technology that can offer significant advantages in terms of safety and scalability for many chemical processes.

Purification and Isolation Techniques for High-Purity this compound

The isolation of this compound in high purity is critical for its subsequent applications, particularly in polymerization reactions where impurities can significantly impact material properties. Common impurities often include unreacted starting materials, intermediates, and byproducts from side reactions. To achieve the requisite purity, a combination of techniques is often employed, with recrystallization and chromatographic methods being the most prevalent.

Recrystallization is a widely used and effective method for purifying solid organic compounds. The selection of an appropriate solvent system is paramount for successful recrystallization, aiming for high solubility of the compound at elevated temperatures and low solubility at cooler temperatures. For amino-substituted trifluoromethylated compounds, various solvent systems can be considered. A common approach involves the use of a binary solvent system, such as an alcohol-water mixture (e.g., ethanol-water or methanol-water). The crude product is dissolved in the minimum amount of the hot solvent in which it is more soluble (the alcohol), and then the anti-solvent (water) is added dropwise until turbidity is observed. Slow cooling then allows for the formation of pure crystals. The efficiency of this process is dependent on the cooling rate and the final temperature.

For more challenging separations or to achieve analytical-grade purity, preparative high-performance liquid chromatography (HPLC) is a powerful technique. This method utilizes a stationary phase, typically silica (B1680970) gel or a polymer-based packing, and a mobile phase to separate components of a mixture based on their differential partitioning between the two phases. The choice of stationary and mobile phases is crucial for achieving optimal separation. For trifluoromethyl-substituted anilines, reversed-phase HPLC is often effective, using a nonpolar stationary phase (like C18-modified silica) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water or methanol and water), often with a small amount of an acid modifier like formic acid to improve peak shape. The separation can be performed isocratically (with a constant mobile phase composition) or with a gradient (where the mobile phase composition is varied over time) to enhance resolution.

The following interactive table summarizes typical parameters for the purification of aromatic diamines, which can be adapted for this compound.

| Purification Technique | Typical Parameters | Considerations |

|---|---|---|

| Recrystallization | Solvent Systems:

| - Solvent selection is critical for yield and purity. - Slow cooling promotes the formation of larger, purer crystals. - The crude material should be fully dissolved at the boiling point of the solvent. |

| Preparative HPLC | Stationary Phase: - C18-functionalized silica gel - Poly(styrene-divinylbenzene) Mobile Phase: - Acetonitrile/Water gradient - Methanol/Water with formic acid | - Method development is required to optimize separation. - Can achieve very high purity levels (>99%). - Throughput is lower compared to recrystallization. |

| Sublimation | - Performed under high vacuum. - Temperature gradient is crucial for crystal deposition. | - Suitable for thermally stable compounds with sufficient vapor pressure. - Can be very effective for removing non-volatile impurities. - Often used for final purification to achieve ultra-high purity. |

Elucidation of Chemical Reactivity and Derivatization Pathways

Reactivity of the Amino Functional Groups

The two amino groups on the benzene (B151609) ring are the primary centers for nucleophilic reactivity. However, their reactivity is modulated by the electronic effects of the trifluoromethyl group. The -CF₃ group exerts a strong negative inductive effect (-I), withdrawing electron density from the aromatic ring. This deactivation makes the amino groups less nucleophilic compared to those on an unsubstituted phenylenediamine. Despite this, the amino groups retain sufficient nucleophilicity to participate in a wide range of characteristic reactions.

Oxidation Reactions and Nitro Derivative Formation

The oxidation of aromatic amines can lead to a variety of products, including nitroso compounds, azoxy compounds, and fully oxidized nitro derivatives. The direct oxidation of an amino group to a nitro group requires potent oxidizing agents. While the oxidation of anilines can be complex and lead to polymerization or the formation of stable intermediates like azoxybenzene, selective oxidation is achievable under controlled conditions. mdpi.comreddit.com

For phenylenediamines, selective oxidation of one amino group is possible. For instance, the oxidation of 1,2-diaminobenzene to 2-nitroaniline (B44862) has been accomplished in high yield using specific peroxy acids, demonstrating the feasibility of chemoselective oxidation. mdpi.com In the case of 2-(Trifluoromethyl)benzene-1,4-diamine, the electron-withdrawing nature of the -CF₃ group would likely influence the susceptibility of the adjacent amino group to oxidation. Potent oxidizing agents, such as trifluoroperacetic acid (TFPAA), which has been used for the oxidation of weakly basic amines, could potentially convert one or both amino groups to nitro groups. mdpi.com The reaction would yield intermediates such as 2-nitro-4-amino-benzotrifluoride or, under more forcing conditions, 1,4-dinitro-2-(trifluoromethyl)benzene.

Table 1: Potential Oxidation Products of this compound

| Starting Material | Oxidizing Agent | Potential Product(s) |

|---|---|---|

| This compound | Mild (e.g., H₂O₂) | Complex mixtures, potential for quinone-imine formation |

| This compound | Strong (e.g., TFPAA) | 4-Amino-2-nitro-1-(trifluoromethyl)benzene |

Acylation and Alkylation Reactions for Amine Functionalization

The amino groups of this compound readily undergo acylation and alkylation, which are fundamental reactions for creating more complex derivatives.

Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride (B1165640), to form an amide. This reaction is typically robust and can be used to selectively protect one or both amino groups. Due to the differing electronic environments, the amino group at the 4-position (para to the -CF₃ group) is expected to be slightly more nucleophilic than the one at the 1-position (ortho to the -CF₃ group). This difference could allow for regioselective mono-acylation under carefully controlled kinetic conditions.

Alkylation involves the formation of a new carbon-nitrogen bond by reacting the amine with an alkyl halide or other alkylating agent. As with acylation, mono- or di-alkylation is possible. Photoinduced methods have been developed for the difluoroalkylation of anilines, including substrates containing trifluoromethyl groups, highlighting modern approaches to amine functionalization. rsc.orggoogle.com The reactivity in these reactions is generally high, though over-alkylation to form tertiary amines and even quaternary ammonium (B1175870) salts can occur if not properly controlled.

Condensation Reactions with Aldehydes and Ketones (Schiff Base Formation)

Primary aromatic amines, including this compound, react with aldehydes and ketones to form imines, commonly known as Schiff bases. This condensation reaction typically occurs under mild, acid-catalyzed conditions and involves the elimination of a water molecule.

Given the presence of two primary amino groups, the reaction can proceed in a stepwise manner. A 1:1 molar ratio of the diamine to an aldehyde would likely yield a mono-Schiff base. Using a 2:1 molar ratio of the aldehyde to the diamine would lead to the formation of a di-Schiff base, where both amino groups have been converted to imines. The presence of the trifluoromethyl group can influence the electronic properties of the resulting Schiff base, which is a valuable feature in the design of ligands for metal complexes and functional organic materials. The synthesis of Schiff bases from various phenylenediamines and aldehydes is a well-established and high-yielding process.

Table 2: Representative Schiff Base Formation Reactions

| Reactants (Molar Ratio) | Product Type | General Structure |

|---|---|---|

| Diamine + Aldehyde (1:1) | Mono-Schiff Base | H₂N-(CF₃)Ar-N=CHR |

| Diamine + Aldehyde (1:2) | Di-Schiff Base | RCH=N-(CF₃)Ar-N=CHR |

| Diamine + Ketone (1:1) | Mono-Ketimine | H₂N-(CF₃)Ar-N=CR₂ |

| Diamine + Ketone (1:2) | Di-Ketimine | R₂C=N-(CF₃)Ar-N=CR₂ |

Ar represents the 2-(Trifluoromethyl)phenylene core.

Diazotization and Related Transformations

The primary amino groups of this compound can be converted into diazonium salts through a process known as diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C).

The resulting bis-diazonium salt is a highly versatile intermediate. Diazonium groups are excellent leaving groups (as N₂ gas) and can be replaced by a wide variety of nucleophiles in reactions such as the Sandmeyer, Schiemann, and Gomberg-Bachmann reactions. This allows for the introduction of substituents that are otherwise difficult to install on an aromatic ring. Due to the presence of two amino groups, selective mono-diazotization could be challenging but may be achievable by controlling stoichiometry and reaction conditions.

Reactivity Pertaining to the Trifluoromethyl Group

The trifluoromethyl group is generally considered to be chemically robust and stable due to the strength of the carbon-fluorine bonds. However, under specific conditions, it can participate in chemical transformations.

Nucleophilic Substitution Reactions Involving the Trifluoromethyl Moiety

While the C-F bond is strong, the trifluoromethyl group, when attached to an aromatic ring that is also substituted with electron-donating groups like amines, can be activated towards nucleophilic attack. The reaction mechanism involves the nucleophile attacking the carbon of the CF₃ group, followed by the sequential elimination of fluoride (B91410) ions. This process, often referred to as hydrolysis if water or hydroxide (B78521) is the nucleophile, ultimately converts the -CF₃ group into a carboxylic acid (-COOH) group.

This transformation typically requires harsh conditions, such as concentrated sulfuric acid. However, photochemical methods have been shown to facilitate the nucleophilic substitution of a trifluoromethyl group on an aromatic amine under milder conditions. For example, irradiation of 3,5-diamino-trifluoromethyl-benzene in an aqueous solution leads to its defluorination to form 3,5-diaminobenzoic acid. This reaction proceeds via a nucleophilic substitution of fluoride by water. A similar photochemical reactivity could be anticipated for this compound, providing a pathway to synthesize 2,5-diaminobenzoic acid derivatives.

Stability and Electronic Influence of the Trifluoromethyl Group on Aromatic Reactivity

The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing substituent that significantly influences the electronic environment of the aromatic ring. researchgate.net Its effect stems primarily from the high electronegativity of the three fluorine atoms, which creates a strong inductive effect (-I effect). chalcogen.ro This pulls electron density away from the benzene ring, leading to its deactivation towards electrophilic attack compared to unsubstituted or alkyl-substituted benzene rings. chalcogen.ronih.gov

Key electronic and stability characteristics imparted by the -CF₃ group include:

Increased Lipophilicity: The -CF₃ group enhances the lipophilicity of the molecule, which can improve its solubility in nonpolar solvents and its ability to penetrate cellular membranes. nih.gov

Reduced Ring Electron Density: Quantum chemical calculations, such as Density Functional Theory (DFT), have shown that the -CF₃ group substantially reduces the electron density on the aromatic ring. rsc.org This deactivation makes the ring less nucleophilic and therefore less reactive towards electrophiles.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

Aromatic substitution reactions on this compound are governed by the competing directing effects of the amino and trifluoromethyl substituents.

Amino Groups (-NH₂): These are powerful activating groups and are ortho, para-directors. The amino group at position 1 directs incoming electrophiles to positions 2 and 6 (ortho) and position 4 (para). The amino group at position 4 directs to positions 3 and 5 (ortho) and position 1 (para).

Trifluoromethyl Group (-CF₃): This is a strong deactivating group and is a meta-director. The trifluoromethyl group at position 2 directs incoming electrophiles to positions 4 and 6 (meta).

The outcome of an electrophilic aromatic substitution reaction is determined by the synergy or competition of these effects. The amino groups are such strong activators that they generally dominate the directing effects. Therefore, substitution is expected to occur at positions activated by the amino groups. The most likely positions for electrophilic attack are C-3, C-5, and C-6, which are ortho or para to one or both amino groups and not sterically hindered by the bulky -CF₃ group. The position meta to the -CF₃ group (C-6) is also favored by its directing effect, making it a particularly probable site for substitution.

Nucleophilic aromatic substitution (SₙAr) on this ring is less common. SₙAr reactions typically require a leaving group (like a halogen) and strong electron-withdrawing groups positioned ortho and/or para to it to stabilize the negatively charged Meisenheimer intermediate. sid.ir While the -CF₃ group is strongly electron-withdrawing, the presence of the powerfully electron-donating amino groups on the same ring would destabilize the necessary intermediate, making standard SₙAr reactions challenging without prior modification of the amino groups or the introduction of a suitable leaving group.

Cyclization Reactions and Heterocyclic Compound Synthesis

The synthesis of fused heterocyclic systems is a common derivatization pathway for aromatic diamines. However, the feasibility of these reactions is critically dependent on the relative positions of the two amino groups.

The synthesis of the benzimidazole (B57391) ring system classically involves the condensation of an ortho-phenylenediamine (a 1,2-diamine) with a carboxylic acid, aldehyde, or their derivatives. nih.govnih.gov This reaction proceeds via the formation of a Schiff base followed by an intramolecular cyclization and dehydration, a process that requires the two amino groups to be adjacent to each other on the benzene ring.

Since this compound is a para-diamine (a 1,4-diamine), its amino groups are positioned opposite each other on the benzene ring. This geometry prevents the direct intramolecular cyclization necessary to form the five-membered imidazole (B134444) ring fused to the benzene core. Therefore, this compound cannot be used as a direct precursor for the synthesis of benzimidazole derivatives through traditional condensation methods.

Similarly, the standard and most effective method for synthesizing the quinoxaline (B1680401) ring system is the condensation reaction between an ortho-phenylenediamine (1,2-diamine) and a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or benzil. nih.govorganic-chemistry.org The reaction relies on the adjacent placement of the two nucleophilic amino groups to react with the two electrophilic carbonyl carbons, leading to the formation of the fused pyrazine (B50134) ring.

The 1,4-disposition of the amino groups in this compound makes it structurally unsuitable for this direct cyclocondensation reaction to form a quinoxaline ring.

While not a direct precursor for benzimidazoles or quinoxalines, this compound can serve as a valuable building block or monomer in the synthesis of larger, more complex polyheterocyclic systems and polymers. As a bifunctional molecule, its two amino groups can react with other bifunctional reagents to form linear polymers. For instance, 1,4-diamines are commonly used in the synthesis of polyamides (by reaction with diacyl chlorides) or polyimides (by reaction with dianhydrides). The incorporation of the trifluoromethyl group into the polymer backbone can impart desirable properties such as increased thermal stability, chemical resistance, and modified solubility. These polymers can be considered complex polyheterocyclic systems with repeating units derived from the diamine.

Applications of 2 Trifluoromethyl Benzene 1,4 Diamine in Advanced Organic Synthesis

Building Block for Complex Organic Molecules

The presence of two primary amine functionalities allows for a wide range of chemical transformations, making 2-(Trifluoromethyl)benzene-1,4-diamine a valuable building block for more intricate organic structures. These amino groups can undergo reactions such as diazotization, acylation, alkylation, and condensation, paving the way for the synthesis of a diverse array of compounds.

This compound is a key monomer in the synthesis of high-performance fluorinated polymers, particularly polyimides. The incorporation of the trifluoromethyl (-CF₃) group into the polymer backbone can significantly enhance material properties. Research has shown that fluorinated polyimides derived from diamine monomers exhibit improved optical transparency, better solubility in organic solvents, lower dielectric constants, and reduced moisture absorption compared to their non-fluorinated counterparts. researchgate.nettandfonline.com These characteristics are highly desirable in the microelectronics industry for applications such as insulating films and packaging materials.

The synthesis typically involves the polycondensation reaction of the diamine with various aromatic dianhydrides. The trifluoromethyl group's steric bulk and electronic effects disrupt polymer chain packing, which leads to increased solubility and lower color intensity, resulting in nearly colorless polyimide films. tandfonline.com

Table 1: Properties of Fluorinated vs. Non-Fluorinated Polyimides

| Property | Fluorinated Polyimide (with -CF₃ group) | Non-Fluorinated Analog | Benefit of Fluorination |

|---|---|---|---|

| Optical Transparency | High (e.g., cutoff wavelength = 367 nm) | Lower | Suitability for optical applications |

| Organic Solubility | Improved | Limited | Easier processing and fabrication |

| Dielectric Constant | Lower (e.g., 3.06 at 1 MHz) | Higher | Better insulating properties for microelectronics |

| Moisture Adsorption | Reduced (e.g., 0.16%) | Higher | Enhanced stability in humid environments |

This table presents comparative data based on findings from research on polyimides derived from trifluoromethyl-containing diamines. researchgate.nettandfonline.com

The diamine structure of this compound offers a scaffold for the introduction of chirality, a critical aspect in the synthesis of pharmaceuticals and fine chemicals. While direct applications are still an area of development, the two primary amino groups can be derivatized using chiral reagents to create asymmetric molecules. For instance, condensation with chiral aldehydes or ketones can form chiral Schiff bases, which can then be used in asymmetric synthesis or as chiral ligands.

Furthermore, these amino groups can be selectively functionalized to build chiral organocatalysts. The synthesis of bifunctional organocatalysts often involves scaffolds derived from diamines, such as cyclohexane-1,2-diamine or other benzenediamines. mdpi.comresearchgate.net By analogy, this compound could be used to prepare novel catalysts where the trifluoromethyl group could electronically tune the catalyst's activity and selectivity in asymmetric transformations like Michael additions or aldol (B89426) reactions. The development of catalytic enantioselective fluorination and trifluoromethylation reactions highlights the importance of chiral environments in controlling stereochemistry. acs.org

Synthesis of Specialty Chemicals

The unique electronic properties conferred by the trifluoromethyl group make this diamine an attractive precursor for specialty chemicals where color, stability, and biological activity are important.

Aromatic diamines are foundational intermediates in the synthesis of a wide variety of dyes and pigments, including azo dyes, sulfur dyes, and triphenylmethane (B1682552) dyes. researchgate.netmdpi.com The synthesis process often involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. This compound can be utilized in this context to produce novel fluorinated dyes.

The strongly electron-withdrawing trifluoromethyl group can significantly influence the electronic structure of the resulting chromophore. nih.gov This modification affects the molecule's absorption of light, leading to changes in color (bathochromic or hypsochromic shifts) and potentially enhancing properties like lightfastness and chemical stability. Phenylenediamine derivatives are known precursors for hair dyes, where they undergo oxidative coupling to form permanent colors. researchgate.netnih.gov The introduction of a -CF₃ group could lead to the development of new shades with improved performance characteristics.

The trifluoromethyl group is a privileged moiety in modern agrochemicals, including herbicides, insecticides, and fungicides. Its presence can increase the lipophilicity of a molecule, enhancing its ability to penetrate biological membranes, and can also improve metabolic stability by blocking sites susceptible to oxidative degradation. nih.gov

This compound serves as a valuable intermediate for synthesizing active agrochemical ingredients containing the 2,5-diaminobenzotrifluoride core. The two amino groups provide reactive sites for building more complex heterocyclic or substituted aniline (B41778) structures that are common in pesticidal compounds. For example, one amino group can be converted into a different functional group while the other is used as an anchor point for further molecular elaboration, leading to the creation of potent and selective agrochemicals.

Catalytic Applications as a Ligand Precursor or Co-catalyst

In the field of catalysis, diamines are frequently used as precursors for ligands that can coordinate with transition metals. The resulting metal complexes are employed as catalysts in a wide range of organic reactions, including cross-coupling, hydrogenation, and polymerization.

This compound can be used to synthesize bidentate ligands. The two nitrogen atoms can chelate to a metal center, forming a stable complex. The electronic properties of the ligand, and consequently the catalytic activity of the metal complex, can be fine-tuned by the electron-withdrawing trifluoromethyl group on the aromatic ring. This electronic modulation can influence reaction rates and selectivity. Research into organocatalysts derived from benzenediamines for reactions like the Michael addition demonstrates the potential of such scaffolds in catalysis. mdpi.comresearchgate.net By derivatizing the amino groups, it is possible to create a chiral environment around the metal center, enabling enantioselective catalysis.

Development of Novel Reagents and Intermediates

The chemical compound this compound serves as a pivotal building block in advanced organic synthesis, primarily owing to its unique structural characteristics. The presence of a trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, alongside two nucleophilic amino groups on an aromatic ring, imparts distinct reactivity and properties to the molecule. This combination allows it to be a versatile precursor for a range of novel reagents and complex molecular intermediates, particularly in the synthesis of specialized heterocyclic compounds and high-performance polymers.

The strategic placement of the trifluoromethyl group influences the electronic environment of the benzene (B151609) ring, affecting the basicity and reactivity of the amine functionalities. This electronic modulation is crucial in directing reaction pathways and stabilizing intermediates. Consequently, this compound is frequently employed in the development of materials and molecules where properties like thermal stability, chemical resistance, and specific biological activity are desired.

Precursors for Trifluoromethyl-Substituted Benzimidazoles

One of the most significant applications of aromatic diamines, including this compound, is in the synthesis of benzimidazoles. The benzimidazole (B57391) scaffold is a core structure in many pharmaceutically active compounds. The introduction of a trifluoromethyl group into this scaffold can enhance metabolic stability and lipophilicity, often improving the pharmacological profile of the drug candidate.

Research has demonstrated efficient methods for synthesizing 2-(trifluoromethyl)benzimidazoles by reacting ortho-phenylenediamines with fluorine-containing reagents. For instance, the condensation of o-phenylenediamines with hexafluoroacetylacetone (B74370) in the presence of a copper catalyst provides a direct route to these valuable heterocyclic intermediates. rsc.org Another approach involves the reaction of diamines with in situ generated trifluoroacetonitrile (B1584977) (CF3CN), which proceeds through an imidamide intermediate followed by intramolecular cyclization to yield the desired benzimidazole. rsc.org Derivatives of 2-(trifluoromethyl)benzimidazole (B189241) have shown notable in vitro activity against various parasites, highlighting their potential in medicinal chemistry. nih.gov

The table below illustrates a representative synthesis of a 2-(trifluoromethyl)benzimidazole derivative from a substituted o-phenylenediamine, which serves as an analogue for reactions involving this compound.

Table 1: Synthesis of 2-(Trifluoromethyl)benzimidazole Derivatives Interactive Data Table: Users can sort by reactant, reagent, or product.

| Diamine Reactant | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| o-Phenylenediamine | Hexafluoroacetylacetone | 2-(Trifluoromethyl)-1H-benzo[d]imidazole | >99 | rsc.org |

| 4-Methylbenzene-1,2-diamine | Hexafluoroacetylacetone | 4-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole | 85 | rsc.org |

| 4-Bromobenzene-1,2-diamine | Hexafluoroacetylacetone | 5-Bromo-2-(trifluoromethyl)-1H-benzo[d]imidazole | 87 | rsc.org |

Monomers for High-Performance Fluorinated Polymers

In the field of materials science, this compound and its structural analogues are crucial as diamine monomers for the synthesis of high-performance polymers such as polyimides (PIs) and poly(amide-imide)s (PAIs). nih.gov The incorporation of the -CF3 group into the polymer backbone is a well-established strategy to enhance key material properties.

Fluorinated polyimides are renowned for their superior thermal stability, excellent dielectric properties, low moisture absorption, and increased solubility in organic solvents, which improves their processability. researchgate.net The bulky, non-polar trifluoromethyl group disrupts polymer chain packing, reducing intermolecular charge-transfer interactions and leading to films with high optical transparency and lower color intensity. nih.gov

The synthesis of these polymers typically involves a polycondensation reaction between a fluorinated diamine monomer and a dianhydride, such as pyromellitic dianhydride (PMDA) or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA). nih.gov The properties of the resulting polyimide can be finely tuned by selecting different combinations of diamine and dianhydride monomers. rsc.orgukm.my

The following table summarizes the properties of several polyimides derived from various fluorinated diamine monomers, demonstrating the impact of the trifluoromethyl group on the final material characteristics.

Table 2: Properties of High-Performance Polymers Derived from Fluorinated Diamine Monomers Interactive Data Table: Users can sort by property.

| Diamine Monomer | Dianhydride Monomer | Polymer Type | 5% Weight Loss Temp. (Td5) (°C) | Glass Transition Temp. (Tg) (°C) | Reference |

|---|---|---|---|---|---|

| TFAA* | BPADA** | Polyimide | 500-550 | N/A | researchgate.net |

| Diamide-diamine with CF3 groups | PMDA*** | Poly(amide-imide) | 464 | >400 | nih.gov |

| PIPOTFA**** | 6FDA***** | Polyimide | 561 | 290 |

\TFAA: 9,10-bis[3'-trifluoromethyl-4'(4''-aminobenzoxy) benzyl] anthracene*

\*BPADA: 4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride)*

\**PMDA: Pyromellitic dianhydride*

\**PIPOTFA: 1,2-bis(4-(4-amino)-2-trifluoromethylphenoxy) phenyl)-phenanthro[9,10-d] imidazole (B134444)*

\***6FDA: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride

Research in Medicinal Chemistry and Biological Activity Studies

Investigation of Biological Activities

There is a notable absence of dedicated studies investigating the specific biological activities of 2-(Trifluoromethyl)benzene-1,4-diamine. While the trifluoromethyl group is a common feature in many biologically active molecules due to its ability to enhance properties like metabolic stability and cell membrane permeability, specific data for this compound is not available.

Antimicrobial Properties

No specific data from peer-reviewed sources could be identified that details the antimicrobial properties of this compound against specific bacterial or fungal strains. Research in this area has focused on more complex molecules that incorporate a trifluoromethylphenyl group. For instance, studies have explored the antibacterial and antifungal activities of novel chalcone (B49325) derivatives containing trifluoromethyl and trifluoromethoxy groups. nih.gov Similarly, research into N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives has shown some of these compounds to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria. nih.gov However, these findings cannot be directly attributed to this compound itself.

Anticancer Activity

Detailed investigations into the anticancer activity of this compound against specific cancer cell lines are not present in the available literature. The broader field of oncology research has seen the development of numerous drugs containing the trifluoromethyl group, which are used to treat various cancers. nih.gov For example, new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their potential anticancer activity. nih.gov These studies, while significant, focus on the activity of the larger molecular scaffold rather than the specific contribution of a this compound moiety.

Anti-inflammatory Effects

There is no direct evidence or published research that specifically examines the anti-inflammatory effects of this compound. The general anti-inflammatory potential of various plant-derived compounds and synthetic molecules is an active area of research, but studies specifically implicating this compound are absent. nih.govfrontiersin.org

Other Reported Biological Modulations

No other specific biological modulations for this compound have been reported in the scientific literature found.

Elucidation of Molecular Mechanisms of Action

Consistent with the lack of data on its biological activities, there is no information available regarding the molecular mechanisms of action for this compound.

Interaction with Cellular Targets (e.g., Enzymes, Receptors)

There are no studies detailing the interaction of this compound with specific cellular targets such as enzymes or receptors. Research on related compounds, such as certain 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines, has shown them to be inhibitors of parasitic dihydrofolate reductase (DHFR), but this cannot be extrapolated to the simpler this compound. rsc.org

Role of Hydrogen Bonding in Biological Interactions

The trifluoromethyl (CF3) group, a prominent feature of this compound, significantly influences the molecule's interaction with biological targets through hydrogen bonding. Although the C-F bond is not a classical hydrogen bond donor, the high electronegativity of the fluorine atoms makes the trifluoromethyl group a potent electron-withdrawing substituent. mdpi.com This electronic influence can enhance the hydrogen bonding capabilities of adjacent functional groups, such as the two amine (-NH2) groups on the benzene (B151609) ring.

Influence of Trifluoromethyl Group on Lipophilicity and Membrane Permeation

The introduction of a trifluoromethyl group is a widely used strategy in medicinal chemistry to increase the lipophilicity of a drug candidate. mdpi.com Lipophilicity, often measured as the logarithm of the partition coefficient (logP), is a critical parameter that affects a molecule's ability to permeate biological membranes, such as the cell membrane or the blood-brain barrier. mdpi.com The CF3 group is significantly more lipophilic than a hydrogen atom or a methyl group, and its incorporation into the this compound scaffold enhances its ability to partition into lipid environments. mdpi.com

This enhanced lipophilicity can lead to improved absorption and distribution of drugs derived from this compound. mdpi.com By facilitating passage across cellular membranes, the CF3 group helps ensure that the therapeutic agent can reach its intracellular or central nervous system target. mdpi.com Studies on various series of biologically active compounds have consistently shown that the presence of a CF3 group contributes to higher lipophilicity, which often correlates with increased biological activity, provided other factors like solubility are optimized. srce.hrmdpi.com

| Parameter | Effect of Trifluoromethyl Group | Reference |

|---|---|---|

| Lipophilicity (logP) | Increases the molecule's partition coefficient, favoring distribution into lipid environments. | mdpi.com |

| Membrane Permeation | Enhances the ability to cross biological membranes, including the blood-brain barrier. | mdpi.com |

| Bioavailability | Can contribute to better oral bioavailability by improving absorption. | mdpi.com |

Modulation of Cellular Processes and Pathways

Derivatives of this compound have been investigated for their ability to modulate key cellular signaling pathways implicated in various diseases. This compound serves as a valuable building block for the synthesis of inhibitors targeting specific enzymes within these cascades.

One significant area of research involves the development of kinase inhibitors. Specifically, this compound has been used as an intermediate in the synthesis of compounds that inhibit RAF family kinases. google.com These kinases are central components of the Ras/Raf/ERK signaling pathway, which, when dysregulated, plays a critical role in cell proliferation and the development of cancer. google.com By serving as a scaffold for RAF inhibitors, this compound contributes to the development of therapeutics that can interfere with these oncogenic signals. google.com

Furthermore, the scaffold has been employed in the creation of lipoxygenase (LOX) inhibitors. google.com Lipoxygenases are enzymes involved in the metabolic pathways of fatty acids, leading to the production of inflammatory mediators like leukotrienes. google.com Inhibition of LOX enzymes is a therapeutic strategy for managing inflammatory diseases and has also been implicated in targeting pathways related to neurodegenerative conditions such as Alzheimer's disease. google.com

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies explore how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies have provided insights into optimizing their therapeutic potential.

Key findings from such studies include:

Positional Isomerism: The relative positions of the trifluoromethyl group and the two amino groups on the benzene ring are critical for target binding and activity. Modifications at the amino groups, converting them into amides or ureas, create new vectors for interaction with biological targets.

Influence of Lipophilicity: In a series of 2-hydroxynaphthalene-1-carboxanilides, compounds featuring a trifluoromethyl group on the anilide ring (derived from a trifluoromethylated aniline) demonstrated potent antibacterial and antimycobacterial activity. srce.hr The activity was linked to the lipophilicity and the electron-withdrawing properties conferred by the CF3 substituent. srce.hr

| Structural Modification | Observed Impact on Biological Activity | Example Class of Compounds | Reference |

|---|---|---|---|

| Incorporation of CF3 group on an anilide ring | Increased antibacterial and antimycobacterial efficacy. | 2-hydroxynaphthalene-1-carboxanilides | srce.hr |

| Increased lipophilicity via CF3 substitution | Correlated with higher inhibitory activity in specific assays. | Photosynthesis-inhibiting anilides | mdpi.com |

Potential in Pharmaceutical Drug Development Programs

Intermediate in Drug Candidate Synthesis

This compound is a recognized and valuable intermediate in the synthesis of complex pharmaceutical compounds. Its utility is documented in patent literature, where it serves as a starting material for creating novel drug candidates. For example, it has been explicitly used in the synthetic routes to produce substituted pyrimidinyl- and pyridinylpyrrolopyridinones, which are designed as potent kinase inhibitors for cancer therapy. google.com It has also been employed as a key reactant in the synthesis of novel lipoxygenase (LOX) inhibitors, which are under investigation for treating inflammatory and neurodegenerative diseases. google.com The presence of both the trifluoromethyl group and two reactive amine functionalities makes it a versatile building block for constructing diverse molecular architectures.

Preclinical Evaluation and Lead Optimization

In preclinical drug development, the process of lead optimization involves refining the structure of a promising compound to enhance its efficacy, selectivity, and pharmacokinetic properties. The trifluoromethyl group present in this compound imparts several desirable characteristics from the outset of this process.

During lead optimization, the lipophilicity-enhancing effect of the CF3 group must be carefully balanced. mdpi.com While it improves membrane permeation, excessive lipophilicity can lead to poor aqueous solubility, high plasma protein binding, and potential off-target toxicities. google.com Therefore, medicinal chemists often fine-tune the rest of the molecular structure to achieve an optimal balance of properties, a process informed by ADME (Absorption, Distribution, Metabolism, and Excretion) screening. srce.hr The this compound scaffold provides a starting point with built-in advantages that can be leveraged to develop drug candidates with improved pharmacokinetic profiles. mdpi.com

Integration in Materials Science and Polymer Chemistry

Precursor for Advanced Polymeric Materials

2-(Trifluoromethyl)benzene-1,4-diamine is a key monomer in the production of various fluorinated polymers. Its reactive amine functional groups readily participate in polycondensation reactions with suitable comonomers to form high-molecular-weight polymers. The presence of the bulky, electron-withdrawing trifluoromethyl group significantly influences the synthesis process and the final properties of the resulting polymers.

Fluorinated polyimides (FPIs) are a prominent class of polymers synthesized from this compound and its derivatives. The synthesis typically involves a two-step procedure. tandfonline.comnih.govscientific.net Initially, the diamine is reacted with an aromatic tetracarboxylic dianhydride in a polar aprotic solvent, such as N-methyl-2-pyrrolidinone (NMP) or N,N-dimethylacetamide (DMAc), at room temperature to form a soluble poly(amic acid) (PAA) precursor. nih.govscientific.netgoogle.comcore.ac.uk This PAA solution can then be processed into films or coatings. google.com The second step involves the conversion of the poly(amic acid) to the final polyimide through thermal or chemical imidization, which involves cyclodehydration to form the stable imide rings. nih.govscientific.net

One-pot high-temperature polycondensation is another method used for the synthesis of FPIs, where the polymerization and imidization steps are carried out in a single process at elevated temperatures. rsc.orgresearchgate.net The choice of dianhydride comonomer, such as Pyromellitic dianhydride (PMDA) or 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), allows for the tailoring of the final polymer properties. nih.govscientific.nettitech.ac.jp

Table 1: Synthesis Methods for Fluorinated Polyimides

| Synthesis Method | Description | Key Reactants | Intermediate/Product | Typical Solvents |

|---|---|---|---|---|

| Two-Step Procedure | Initial formation of a soluble poly(amic acid) precursor followed by thermal or chemical imidization. tandfonline.comnih.govscientific.net | This compound derivatives, Aromatic Tetracarboxylic Dianhydrides (e.g., PMDA, 6FDA) nih.govscientific.nettitech.ac.jp | Poly(amic acid), Polyimide | NMP, DMAc nih.govgoogle.com |

| One-Pot High-Temperature Polycondensation | Polymerization and imidization occur in a single step at high temperatures. rsc.orgresearchgate.net | This compound derivatives, Aromatic Tetracarboxylic Dianhydrides rsc.org | Polyimide | High-boiling polar solvents |

Beyond polyimides, this compound is utilized in the synthesis of other condensation polymers, notably aromatic polyamides and poly(amide-imide)s. nih.govmdpi.com Aromatic polyamides, or aramids, are prepared by the polycondensation of the diamine with aromatic dicarboxylic acids or their derivatives (e.g., diacid chlorides). mdpi.comnih.gov The Yamazaki-Higashi polycondensation method is one such technique employed for this synthesis. nih.govmdpi.com

Poly(amide-imide)s (PAIs) combine the beneficial properties of both polyamides and polyimides. nih.gov They can be synthesized from diamine monomers containing trifluoromethyl groups through various routes, including the polycondensation of a preformed imide-containing dicarboxylic acid with the diamine. researchgate.net The incorporation of both amide and imide linkages, along with the trifluoromethyl groups, results in polymers with an excellent balance of processability and high-performance characteristics. nih.gov

Tailoring Material Properties through Derivatization

The trifluoromethyl group is instrumental in tailoring the properties of polymers derived from this compound. Its unique electronic and steric characteristics lead to significant enhancements in thermal stability, chemical resistance, optical transparency, and dielectric performance. researchgate.net

Polymers incorporating this compound exhibit exceptional thermal stability. researchgate.netnih.gov The strong C-F bonds in the trifluoromethyl group contribute to the high thermal and thermo-oxidative stability of the polymer backbone. researchgate.netmdpi.com Thermogravimetric analysis (TGA) of these fluorinated polymers typically shows high 5% weight loss temperatures (Td5%), often exceeding 500°C, indicating their ability to withstand extreme temperatures without significant degradation. rsc.orgnih.govmdpi.com The glass transition temperatures (Tg) of these polymers are also high, which is a measure of their dimensional stability at elevated temperatures. rsc.orgnih.gov

The presence of fluorine also imparts excellent chemical resistance. researchgate.netmdpi.com Fluoropolymers are known for their inertness to a wide range of chemicals, a property attributed to the strength and stability of the C-F bond. mdpi.com This makes materials derived from this compound suitable for applications in harsh chemical environments.

Table 2: Thermal Properties of Polymers Derived from Trifluoromethyl-Containing Diamines

| Polymer Type | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (Td5%) | Reference |

|---|---|---|---|

| Fluorinated Polyimides | 259–281 °C | 515–561 °C | rsc.org |

| Fluorinated Polyimides | > 350 °C | > 510 °C | nih.gov |

| Poly(amide-imide)s | No Tg observed up to 400 °C | 464–497 °C | nih.gov |

A key advantage of incorporating trifluoromethyl groups into polymers is the significant improvement in their optical properties. titech.ac.jptandfonline.com The bulky -CF3 group disrupts intermolecular charge-transfer (CT) interactions between polymer chains, which are responsible for the color in conventional aromatic polymers. researchgate.netacs.org This disruption leads to the formation of colorless or very light-colored films with high optical transparency in the visible light spectrum. rsc.orgnih.gov These fluorinated polymers often exhibit low UV-cutoff wavelengths, meaning they are transparent over a broader range of the electromagnetic spectrum. rsc.orgnih.gov

Furthermore, the low polarizability of the C-F bond results in materials with a low refractive index. researchgate.nettitech.ac.jpnih.gov The ability to control the refractive index by copolymerization with other monomers makes these materials highly valuable for optoelectronic applications, such as in optical waveguides. titech.ac.jp

Table 3: Optical Properties of Fluorinated Polyimides

| Polymer System | Cut-off Wavelength (λcut) | Transmittance | Refractive Index (n) | Reference |

|---|---|---|---|---|

| Polyimides with multi-bulky pendant groups | 327–343 nm | High | Not specified | rsc.org |

| 6FDA/TFDB Polyimide | Not specified | Low optical loss (0.3 dB/cm at 1.3 µm) | 1.514–1.523 (at 1.3 µm) | titech.ac.jp |

| Polyamides from unsymmetrical diamine | 337–367 nm | 88%–90% at 550 nm | 1.5333–1.5833 at 633 nm | nih.gov |

These excellent dielectric properties, combined with high thermal stability, make these fluorinated polymers prime candidates for applications in the microelectronics industry. researchgate.netrsc.orgresearchgate.net They are used as interlayer dielectrics in integrated circuits, flexible substrates for printed circuit boards, and encapsulation materials for electronic components, particularly in high-frequency applications where low signal loss is critical. pusan.ac.krrsc.org The low moisture absorption of these polymers further enhances their reliability in electronic devices. rsc.orgtandfonline.comresearcher.life

Table 4: Dielectric Properties of Fluorinated Polymers

| Polymer System | Dielectric Constant (k) | Frequency | Reference |

|---|---|---|---|

| Polyimides with multi-bulky pendant groups | 2.69–2.85 | 1 MHz | rsc.org |

| Highly fluorinated polyimide | 3.06 | 1 MHz | tandfonline.com |

| 6FDA-HFBODA Polyimide | 2.63 | 10 GHz | rsc.org |

| Semi-alicyclic Polyimides | 2.61–2.76 | Not specified | nih.gov |

Mechanical Properties and Film Formation

Polyimides derived from fluorinated diamines such as this compound are capable of forming robust, flexible films. The presence of the bulky and rigid trifluoromethyl (-CF3) group on the polymer backbone significantly influences the molecular packing and inter-chain interactions. This disruption of chain packing can prevent crystallization, leading to amorphous polymers that readily form tough, transparent, and flexible films through solution casting.

Research into fluorinated polyimides demonstrates their exceptional mechanical strength. For instance, a series of polyimides (TPPI) synthesized using a trifluoromethylbenzene diamine exhibited a desirable balance of stiffness and ductility. researchgate.net The mechanical integrity of these films is critical for their application as substrates and insulating layers in flexible electronics and other advanced technologies. researchgate.net

The specific mechanical properties can be tuned by copolymerization, adjusting the ratio of different diamine or dianhydride monomers. researchgate.net As shown in the table below, varying the monomer composition in the TPPI series leads to significant changes in tensile strength, elongation at break, and elastic modulus, allowing for the optimization of materials for specific end-uses. researchgate.net The TPPI50 composition, for example, demonstrates a particularly well-balanced profile with high tensile strength and superior elongation, indicating both strength and flexibility. researchgate.net

| Polymer | Tensile Strength (MPa) | Elongation at Break (%) | Elastic Modulus (GPa) |

|---|---|---|---|

| TPPI0 | 169.31 | 9.33 | 5.15 |

| TPPI25 | 192.15 | 12.87 | 5.21 |

| TPPI50 | 232.73 | 26.26 | 5.53 |

| TPPI75 | 213.48 | 10.12 | 5.89 |

| TPPI100 | 198.56 | 6.78 | 6.12 |

Applications in High-Performance Polymers

The unique properties imparted by the this compound monomer make the resulting polymers, particularly polyimides, suitable for a range of high-performance applications where thermal stability, chemical resistance, mechanical strength, and specific electronic properties are required.

Microelectronic Applications

In the microelectronics industry, there is a persistent demand for materials with low dielectric constants (Dk) and low dielectric loss (Df) to serve as insulators and substrates, especially for high-frequency applications. researchgate.net Lower Dk values reduce signal delay and cross-talk between conductive pathways, enabling the fabrication of faster and more compact integrated circuits. Polyimides are widely used in this field due to their excellent thermal stability and mechanical strength. vt.edu

The introduction of trifluoromethyl groups via monomers like this compound is a highly effective strategy for lowering the dielectric constant of polyimides. The high electronegativity and bulkiness of the -CF3 groups reduce molecular polarization and disrupt dense chain packing, which in turn decreases the dielectric constant. researchgate.netrsc.org Research has demonstrated that an optimized fluorinated polyimide, TPPI50, exhibits a low dielectric constant of 2.312 at 1 MHz and a dielectric loss of just 0.00676. researchgate.net This combination of superior electrical properties with high thermal and mechanical stability makes such materials highly promising for applications in flexible circuits and high-frequency signal transmission lines. researchgate.net

Battery Technologies (e.g., Current Collectors, Electrolyte Components)

Polyimides are increasingly investigated for applications in advanced battery technologies, particularly for lithium-ion batteries (LIBs), owing to their exceptional thermal stability, mechanical robustness, and chemical inertness. researchgate.netnih.gov These properties are critical for enhancing battery safety and longevity. Polyimides are being explored for use as separators, binders for electrode materials, and as solid-state electrolyte supports. researchgate.netnih.gov